molecular formula C7H7LiN2O3 B6222560 lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate CAS No. 2758004-23-6

lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate

Cat. No.: B6222560
CAS No.: 2758004-23-6
M. Wt: 174.1 g/mol
InChI Key: AERGEFZUNYGMHF-UHFFFAOYSA-M
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Description

Lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of organic lithium salts This compound features a cyclopropane ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group and a carboxylate group, with lithium acting as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate typically involves the following steps:

  • Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using reagents like diazo compounds and transition metal catalysts.

  • Introduction of the Oxadiazole Group: The oxadiazole group can be introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.

  • Lithium Salt Formation: The final step involves the reaction of the cyclopropane carboxylic acid derivative with lithium hydroxide or lithium carbonate to form the lithium salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce alcohols or amines.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a reagent for various reactions, including cyclopropanation and oxadiazole formation. Biology: Medicine: The compound may be explored for its therapeutic potential, especially in the development of anti-inflammatory and analgesic drugs. Industry: It can be utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact mechanism can vary depending on the biological or chemical context in which it is used.

Comparison with Similar Compounds

  • Lithium(1+) 1-(2-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate

  • Lithium(1+) 1-(4-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate

  • Lithium(1+) 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate

Uniqueness: Lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and biological activity. This compound's distinct structure allows it to interact differently with biological targets compared to its analogs.

Properties

CAS No.

2758004-23-6

Molecular Formula

C7H7LiN2O3

Molecular Weight

174.1 g/mol

IUPAC Name

lithium;1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H8N2O3.Li/c1-4-8-5(12-9-4)7(2-3-7)6(10)11;/h2-3H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

AERGEFZUNYGMHF-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NOC(=N1)C2(CC2)C(=O)[O-]

Purity

95

Origin of Product

United States

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